molecular formula C12H12FN3O2 B6647624 3-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-4-carboxamide

3-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-4-carboxamide

Cat. No.: B6647624
M. Wt: 249.24 g/mol
InChI Key: QIMIBULYCIYJJU-UHFFFAOYSA-N
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Description

3-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-4-carboxamide, also known as FMOM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, which make it a promising candidate for different research studies.

Mechanism of Action

The mechanism of action of 3-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-4-carboxamide involves the inhibition of specific enzymes or receptors in the body. For example, this compound has been found to inhibit the activity of the enzyme PARP-1, which is involved in DNA repair and cell survival. By inhibiting PARP-1, this compound can induce cell death in cancer cells. In neuroscience, this compound has been found to bind to specific receptors in the brain, such as the α7 nicotinic acetylcholine receptor, and modulate their activity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, depending on the target enzyme or receptor. For example, in cancer cells, this compound can induce DNA damage and cell death by inhibiting PARP-1. In the brain, this compound can modulate the activity of specific receptors and affect neurotransmitter release. This compound has also been found to have anti-inflammatory effects by inhibiting the activity of specific enzymes involved in inflammation.

Advantages and Limitations for Lab Experiments

One advantage of 3-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-4-carboxamide is its specificity towards certain enzymes or receptors, which makes it a valuable tool for studying their function and potential as drug targets. This compound also has a relatively simple synthesis method, which makes it accessible to researchers. A limitation of this compound is its potential toxicity, which can limit its use in certain experiments. Additionally, this compound may not be effective in all types of cancer cells or neurological disorders, which can limit its potential applications.

Future Directions

There are several future directions for 3-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-4-carboxamide research, including:
1. Further studies on the mechanism of action of this compound and its potential as a drug target for different diseases.
2. Development of new this compound derivatives with improved efficacy and safety profiles.
3. Exploration of the potential of this compound as a tool for studying the function of specific enzymes or receptors in the body.
4. Investigation of the potential of this compound as a therapeutic agent for different diseases, such as cancer and neurological disorders.
5. Development of new synthesis methods for this compound and its derivatives to improve their accessibility and scalability.
In conclusion, this compound is a promising compound with various potential applications in scientific research. Its specificity towards certain enzymes or receptors makes it a valuable tool for studying their function and potential as drug targets. Further research is needed to fully explore the potential of this compound in different areas of scientific research.

Synthesis Methods

The synthesis of 3-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-4-carboxamide involves the reaction of 3-fluoropyridine-4-carboxylic acid with N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]amine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and DMAP (4-dimethylaminopyridine). The resulting product is this compound, which can be purified by column chromatography.

Scientific Research Applications

3-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-4-carboxamide has been used in various scientific research studies, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been found to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. In neuroscience, this compound has been used to study the role of certain receptors in the brain and their potential as drug targets for neurological disorders. In drug discovery, this compound has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.

Properties

IUPAC Name

3-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2/c1-8-5-9(15-18-8)7-16(2)12(17)10-3-4-14-6-11(10)13/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMIBULYCIYJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN(C)C(=O)C2=C(C=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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